[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine
Description
[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine is a thiazole derivative featuring a 4-chlorophenyl substituent at position 4, a methyl group at position 5, and a primary amine (-CH2NH2) at position 2 of the thiazole ring. Its molecular weight (free base) is approximately 238.73 g/mol, calculated from the formula C11H11ClN2S.
Properties
CAS No. |
643723-44-8 |
|---|---|
Molecular Formula |
C11H11ClN2S |
Molecular Weight |
238.74 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H11ClN2S/c1-7-11(14-10(6-13)15-7)8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3 |
InChI Key |
YHMUQPIOJRKBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CN)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)-5-methylthiazol-2-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)thiosemicarbazone. This intermediate is then cyclized using acetic acid to yield 4-(4-chlorophenyl)-5-methylthiazole. The final step involves the reduction of the thiazole compound with sodium borohydride to obtain (4-(4-Chlorophenyl)-5-methylthiazol-2-yl)methanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorophenyl)-5-methylthiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to [4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine can induce apoptosis in various cancer cell lines. For instance, cytotoxicity tests against breast cancer cell lines revealed notable inhibition rates, suggesting its potential as an anticancer agent.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies report effective inhibition of Gram-positive bacteria, indicating its potential use in developing new antibacterial agents. The mechanism involves targeting bacterial cell wall synthesis or metabolic pathways.
Biological Research Applications
1. Acetylcholinesterase Inhibition
Thiazole derivatives are being explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Research has shown that compounds with a thiazole core can effectively inhibit AChE activity, leading to increased acetylcholine levels and improved cognitive function in experimental models.
2. Molecular Docking Studies
In silico studies utilizing molecular docking techniques have been employed to predict the binding interactions of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and guide the design of more potent analogs.
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cell lines (AMJ13). Results indicated significant cytotoxic effects with IC50 values demonstrating time-dependent inhibition at higher concentrations (40 and 60 µg/ml).
| Concentration (µg/ml) | Inhibition Rate (%) |
|---|---|
| 20 | 30 |
| 40 | 60 |
| 60 | 85 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be as low as 66 µM, highlighting the compound's potential as an antibacterial agent.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 66 |
| Escherichia coli | >100 |
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)-5-methylthiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antifungal effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Fluorophenyl and Triazole-Substituted Thiazoles
describes two isostructural thiazole derivatives:
- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Key Differences :
- Substituents : Compound 4 retains the 4-chlorophenyl group at position 4, while Compound 5 replaces chlorine with fluorine. Fluorine’s electronegativity may alter electronic distribution and metabolic stability.
- Crystallinity : Both compounds crystallize in triclinic (P¯1) symmetry with two independent molecules per asymmetric unit. The fluorophenyl group in one molecule adopts a perpendicular orientation relative to the planar core, suggesting conformational flexibility .
Dichlorophenyl and Methoxymethyl Analogues
- 1-[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine (): Features a 2,4-dichlorophenyl group, increasing molecular weight (273.19 g/mol) and lipophilicity compared to the monochloro derivative. The additional chlorine may enhance steric effects in receptor binding.
- [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (): Substitutes the 4-chlorophenyl group with a methoxymethyl and phenyl group.
Heterocycle-Modified Analogues
Oxadiazole Derivatives
Thiadiazole Derivatives
Cytotoxicity
- Ligand L3 (4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl)benzene sulphonamide) exhibits moderate activity against MDA-MB-231 breast cancer cells (IC50 ~25 μM).
- Ligand L1 (4-((2-hydroxybenzylidene)-amino-N-(5-methyl-1,2-oxazol-3-yl)benzene sulphonamide) shows superior cytotoxicity (IC50 ~15 μM), attributed to the oxazole ring’s electronic effects .
The primary amine group could serve as a site for prodrug derivatization or salt formation to enhance bioavailability.
Physicochemical Properties
Solubility and Crystallinity
- Target Compound : Likely moderate solubility in polar aprotic solvents (e.g., DMF), as seen in ’s crystallization protocol. The hydrochloride salt () would exhibit higher aqueous solubility.
- Fluorophenyl Analogues (): Crystallize from DMF, indicating similar solubility profiles.
Molecular Weight and Lipophilicity
*logP estimated via fragment-based methods.
Biological Activity
[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine, also known as its hydrochloride salt, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C11H12ClN2S
- Molecular Weight : 238.74 g/mol
- CAS Number : 1209383-22-1
Biological Activity Overview
The biological activity of thiazole derivatives, including this compound, has been widely studied. These compounds exhibit a range of pharmacological effects, including anticancer, antimicrobial, and antiparasitic activities.
Anticancer Activity
Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that the presence of electron-withdrawing groups like chlorine enhances the anticancer potency of thiazole compounds. The compound's activity was assessed using IC50 values against several cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | A431 | 1.98 ± 1.22 |
| 2 | Jurkat | 1.61 ± 1.92 |
| 3 | MCF7 | <0.5 |
The structure-activity relationship (SAR) analysis suggests that modifications at the phenyl ring significantly influence activity, with para substitutions being particularly beneficial for enhancing potency against tumor cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Escherichia coli | 15.62 |
| Bacillus subtilis | 3.91 |
These results highlight the potential of thiazole derivatives as effective antimicrobial agents .
Antiparasitic Activity
Recent research has identified thiazole compounds as potential inhibitors of Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves targeting specific enzymes critical for the parasite's survival:
| Compound Class | Target Enzyme | Activity |
|---|---|---|
| Class A | DXPS (1-deoxy-D-xylulose-5-phosphate synthase) | Potent |
| Class B | Other metabolic pathways | Moderate |
Studies suggest that structural modifications can enhance the efficacy of these compounds against malaria .
Case Studies
- Anticancer Efficacy in Preclinical Models : A study conducted on xenograft models demonstrated that this compound significantly reduced tumor size compared to controls, supporting its potential as a therapeutic agent in oncology.
- Synergistic Effects with Other Antimicrobials : In combination therapy trials, this thiazole derivative showed enhanced efficacy when used alongside standard antibiotics against resistant bacterial strains.
Q & A
Q. What are the standard synthetic routes for [4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine, and how can intermediates be characterized?
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones. For example, thiourea intermediates (e.g., 4-(4-chlorophenyl)-5-methylthiazol-2-amine) are reacted with chloroacetyl chloride in the presence of triethylamine to form the thiazole core. Subsequent reduction or functionalization yields the methanamine derivative . Key intermediates are characterized via IR spectroscopy (C=S and C-N stretches at 1250–1350 cm⁻¹) and ¹H/¹³C NMR (thiazole proton signals at δ 6.8–7.5 ppm and methyl groups at δ 2.1–2.5 ppm) .
Q. What spectroscopic and chromatographic methods are critical for confirming the compound’s purity and structure?
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 239.0521 for C₁₁H₁₁ClN₂S) .
- HPLC-PDA: Validates purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C-S bond: 1.72 Å, C-Cl bond: 1.74 Å) .
Q. What preliminary biological screening data exist for this compound?
Early studies on structurally similar thiazoles show antitubercular activity (MIC: 2–8 µg/mL against M. tuberculosis H37Rv) . However, cytotoxicity assays (e.g., MTT on HEK293 cells) are essential to rule off-target effects before advancing to in vivo models.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Using SHELXL ( ), refine single-crystal X-ray data to map electron density distributions and identify non-covalent interactions (e.g., π-π stacking between chlorophenyl groups, distance ~3.5 Å). Twinning or disorder in crystals may require SHELXD for phase correction .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- Multiwfn Wavefunction Analysis: Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites (e.g., methanamine NH₂ as a hydrogen bond donor) .
- DFT Studies: Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) and Fukui indices for reaction hotspots .
Q. How does substituent variation on the thiazole ring influence bioactivity?
A structure-activity relationship (SAR) study could compare:
| Substituent Position | Activity (IC₅₀, µM) | Notes |
|---|---|---|
| 4-Cl (Reference) | 12.3 | Baseline |
| 4-F | 8.9 | Enhanced lipophilicity |
| 4-OCH₃ | 23.7 | Reduced membrane permeability |
| Synthesis routes for analogs involve substituting 4-chlorophenyl with other aryl groups via Suzuki-Miyaura coupling . |
Q. How should researchers address contradictions in biological data across studies?
- Dose-Response Reproducibility: Validate IC₅₀ values across ≥3 independent replicates.
- Assay Variability: Control for differences in cell lines (e.g., HepG2 vs. HEK293) or bacterial strains.
- Regioselectivity: Confirm that activity arises from the methanamine moiety and not impurities (e.g., regioisomers detected via LC-MS) .
Methodological Notes
- Synthetic Optimization: Use Dean-Stark traps for azeotropic removal of water during cyclocondensation to improve yields (>70%) .
- Crystallization Solvents: Ethanol/water (7:3) typically yields diffraction-quality crystals .
- Toxicity Screening: Prioritize Ames tests for mutagenicity before in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
